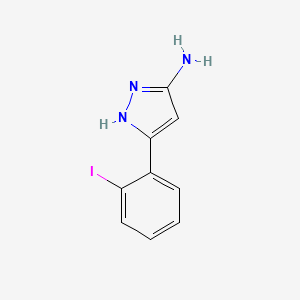

3-(2-Iodophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8IN3 |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-(2-iodophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H8IN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |

InChI Key |

FLWUXLRBGDTAKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)I |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information regarding the connectivity and spatial arrangement of atoms within the 3-(2-iodophenyl)-1H-pyrazol-5-amine molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the iodophenyl ring, the pyrazole (B372694) ring proton, the amine (NH₂) protons, and the pyrazole N-H proton. The chemical shifts (δ) of the protons on the 2-iodophenyl group are influenced by the electronic effects of the iodine atom and the pyrazole ring. These aromatic protons would typically appear as a complex multiplet in the downfield region of the spectrum. The single proton on the pyrazole ring (H-4) is anticipated to resonate as a singlet. The amine protons (NH₂) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Similarly, the N-H proton of the pyrazole ring will also present as a broad singlet.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound would show signals for the two distinct sp² carbons of the pyrazole ring and the six sp² carbons of the 2-iodophenyl substituent. The carbon atom attached to the iodine (C-2' of the phenyl ring) is expected to have a characteristic chemical shift in the lower field region of the aromatic signals due to the heavy atom effect of iodine. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are diagnostic for this heterocyclic system.

Due to the limited availability of direct experimental data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of closely related pyrazole derivatives. beilstein-archives.orgnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 (pyrazole) | 5.8 - 6.2 (s) | 95.0 - 100.0 |

| NH₂ | 4.5 - 5.5 (br s) | - |

| NH (pyrazole) | 11.0 - 12.0 (br s) | - |

| Aromatic H | 7.0 - 8.0 (m) | 120.0 - 145.0 |

| C-3 (pyrazole) | - | 148.0 - 152.0 |

| C-5 (pyrazole) | - | 153.0 - 157.0 |

| C-1' (phenyl) | - | 135.0 - 140.0 |

| C-2' (phenyl-I) | - | 90.0 - 95.0 |

| Other phenyl C | - | 125.0 - 132.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, br s = broad singlet, m = multiplet.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum would be instrumental in establishing the connectivity of protons within the 2-iodophenyl ring by showing correlations between adjacent aromatic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the definitive assignment of the protonated carbons in both the pyrazole and phenyl rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for identifying quaternary carbons and for connecting the 2-iodophenyl substituent to the pyrazole ring. For instance, correlations between the pyrazole H-4 proton and the carbons of the phenyl ring would confirm the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern by observing through-space interactions between the protons of the phenyl ring and the pyrazole ring. nih.gov

N-H unsubstituted pyrazoles can exist in two tautomeric forms. For this compound, annular prototropic tautomerism is possible, leading to an equilibrium between this compound and 5-(2-iodophenyl)-1H-pyrazol-3-amine. NMR spectroscopy is a powerful technique to study such tautomeric equilibria in solution. nih.gov The rate of interconversion between the tautomers influences the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. Conversely, if the exchange is fast, averaged signals will be detected. Variable temperature NMR studies can be employed to probe the dynamics of this equilibrium.

X-ray Crystallography for Definitive Solid-State Structure Determination

Although a crystal structure for this compound is not publicly available, studies on related iodinated pyrazoles, such as 4-iodo-1H-pyrazole, have shown the significant role of the iodine atom in directing the crystal packing through halogen bonding and other non-covalent interactions. mdpi.com In the solid state, it is expected that the pyrazole and phenyl rings would be twisted relative to each other to minimize steric hindrance. Furthermore, the amine and pyrazole N-H groups would likely participate in a network of hydrogen bonds, stabilizing the crystal lattice. spast.orgresearchgate.netcardiff.ac.uk

Complementary Spectroscopic Methods in Structure Assignment

In addition to NMR and X-ray crystallography, other spectroscopic techniques provide valuable complementary information for the structural characterization of this compound.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₈IN₃, by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrazole groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and pyrazole rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and the C-I stretching vibration at lower frequencies. researchgate.netnist.gov

Theoretical and Computational Investigations of 3 2 Iodophenyl 1h Pyrazol 5 Amine and Derivatives

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become essential tools for understanding the intrinsic properties of molecules like 3-(2-Iodophenyl)-1H-pyrazol-5-amine. eurasianjournals.com These computational methods provide deep insights into the electronic structure, reactivity, and potential chemical transformations of this and related pyrazole (B372694) derivatives.

Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in elucidating the electronic landscape of this compound. By solving the Kohn-Sham equations, researchers can determine key properties such as molecular orbital energies, electron density distribution, and the molecular electrostatic potential (MEP). These calculations reveal that the pyrazole ring, with its two adjacent nitrogen atoms, is an electron-rich system. researchgate.net The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and stability. nih.gov

Reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's susceptibility to different types of chemical reactions. nih.gov These descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

The calculated values of these descriptors for pyrazole derivatives help in understanding their behavior in various chemical environments. nih.gov For instance, the MEP can identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the amine group and the pyrazole nitrogens are expected to be nucleophilic centers, while the iodophenyl ring can exhibit electrophilic character. researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a pyrazole derivative.

| Parameter | Calculated Value |

| Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XXX |

| LUMO Energy (eV) | -X.XXX |

| HOMO-LUMO Gap (eV) | X.XXX |

| Dipole Moment (Debye) | X.XXX |

| Electronegativity (χ) | X.XXX |

| Chemical Hardness (η) | X.XXX |

| Electrophilicity Index (ω) | X.XXX |

Mechanistic Investigations of Reaction Pathways

DFT calculations are invaluable for exploring the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different pathways. This allows for a detailed understanding of reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes.

One important reaction for this class of compounds is electrophilic substitution on the pyrazole ring. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack due to the electron-donating nature of the amino group and the ring nitrogens. researchgate.net For instance, the halogenation of 3-aryl-1H-pyrazol-5-amines has been studied computationally, revealing a plausible mechanism involving the formation of a halogen-DMSO adduct that then reacts with the electron-rich pyrazole ring. beilstein-archives.org

Furthermore, DFT can be used to investigate cyclization reactions. The presence of the amino group and the iodophenyl moiety in this compound offers the potential for intramolecular cyclization to form fused heterocyclic systems. Computational studies can help predict the feasibility of such reactions and the most likely products. beilstein-journals.org For example, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles has been mechanistically elucidated using computational methods. beilstein-journals.org

The following table provides a conceptual example of data that could be generated from a DFT study of a reaction pathway:

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Formation of Intermediate | Starting Material + Reagent | Intermediate | XX.X | -XX.X |

| Step 2: Cyclization | Intermediate | Cyclized Product | XX.X | -XX.X |

| Step 3: Aromatization | Cyclized Product | Final Product | XX.X | -XX.X |

Protonation Sites and Solvent Effects

The basicity of the pyrazole ring and the exocyclic amino group in this compound makes the study of its protonation behavior crucial. nih.gov DFT calculations can predict the most likely sites of protonation by comparing the energies of the various protonated forms. Generally, the pyridine-like nitrogen of the pyrazole ring is a primary site for protonation. nih.gov The protonation state can significantly influence the molecule's reactivity and its interactions with biological targets. nih.gov

Solvent effects play a critical role in the behavior of molecules in solution. iau.ir Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the influence of different solvents on the structure, stability, and reactivity of this compound. iau.irdntb.gov.ua Solvents can affect tautomeric equilibria, reaction rates, and the stability of charged species. mdpi.com For instance, a polar solvent might stabilize a more polar tautomer or a charged intermediate in a reaction. mdpi.com Theoretical studies have shown that solvent can influence the tautomeric equilibrium of pyrazole derivatives. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of conformational changes and intermolecular interactions over time. eurasianjournals.com

Conformational Analysis and Dynamic Behavior

MD simulations are powerful tools for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, rotation around the single bond connecting the phenyl and pyrazole rings can lead to various conformers with different energies. lumenlearning.com MD simulations can sample these different conformations and identify the most stable ones. nih.gov

Intermolecular Interactions and Solute-Solvent Dynamics

MD simulations are particularly well-suited for studying the interactions between a solute molecule, such as this compound, and the surrounding solvent molecules. nih.gov These simulations can provide detailed information about the structure of the solvent shell around the solute and the dynamics of solute-solvent interactions. nih.gov

Hydrogen bonding is a key intermolecular interaction for this molecule due to the presence of the amino group and the pyrazole nitrogens. acs.org MD simulations can identify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules, which is crucial for understanding its solubility and behavior in different environments. acs.org The simulations can also reveal how the solute affects the local structure and dynamics of the solvent. nih.gov

Computational Methods for Catalyst Design and Optimization

The rational design and optimization of catalysts are paramount in modern chemistry, enabling the development of more efficient, selective, and sustainable chemical processes. Computational chemistry has emerged as a powerful tool in this endeavor, providing deep insights into reaction mechanisms and catalyst behavior at the molecular level. For catalysts based on pyrazole scaffolds, including this compound and its derivatives, computational methods are instrumental in predicting and understanding their catalytic properties, thereby guiding the synthesis of improved catalytic systems.

Theoretical Frameworks for Catalyst Evaluation

A variety of computational techniques are employed to investigate the potential of pyrazole derivatives as catalysts. These methods allow for the examination of electronic structures, reaction pathways, and the influence of structural modifications on catalytic activity.

Density Functional Theory (DFT) stands as a cornerstone for these investigations. DFT calculations are used to determine the electronic and geometric properties of molecules, offering predictions of their reactivity. researchgate.netjcsp.org.pk Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. jcsp.org.pk A smaller energy gap generally suggests higher reactivity, which can be a desirable trait for a catalyst. jcsp.org.pk

For instance, theoretical studies on pyrazole-carboxamide compounds have utilized DFT at the B3LYP/6-31G* level to optimize their geometries and analyze their electronic properties. jcsp.org.pk Such analyses help in understanding the intramolecular charge transfer characteristics, which are vital for catalytic cycles. jcsp.org.pk

Molecular Docking simulations are another valuable computational approach, particularly when pyrazole derivatives are designed as enzyme inhibitors, a form of biocatalysis. researchgate.netnih.gov These simulations predict the preferred orientation of a ligand (the pyrazole derivative) when bound to a target protein, as well as the binding affinity. This information is crucial for designing catalysts that can interact effectively with substrates in a highly specific manner. nih.govnih.govnih.gov

Application in Catalyst Design and Optimization

Computational methods provide a predictive framework that significantly accelerates the catalyst development cycle. By simulating the effects of different functional groups on the pyrazole core, researchers can prioritize the synthesis of the most promising candidates, saving considerable time and resources.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational data. nih.govnih.gov These models establish a correlation between the chemical structure of the pyrazole derivatives and their catalytic performance. For example, the electronic effects of substituents on the pyrazole ring can be quantified and related to the catalyst's turnover frequency or selectivity. This allows for the fine-tuning of the catalyst's properties by making targeted structural modifications. nih.gov

The insights gained from these computational studies can guide the design of pyrazole-based ligands for metal complexes. The coordination environment of the metal center is a key determinant of the catalyst's activity, and computational modeling can help in designing ligands that create the optimal environment for a specific catalytic transformation. nih.gov

Computationally Derived Parameters for Pyrazole Derivatives

The following table summarizes key quantum chemical parameters calculated for a series of pyrazole derivatives using DFT. These parameters provide a quantitative basis for comparing the potential catalytic activity of different compounds.

| Compound | (eV) | (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) |

| 4a | -5.8891 | -1.7554 | 4.1337 | 2.0668 | 0.4838 |

| 4b | -5.8569 | -1.7531 | 4.1038 | 2.0519 | 0.4873 |

| 4c | -6.1107 | -2.0117 | 4.0990 | 2.0495 | 0.4879 |

| 4d | -6.0792 | -2.0229 | 4.0563 | 2.0281 | 0.4931 |

Data adapted from computational studies on pyrazole derivatives. researchgate.net

The data in the table illustrates how subtle changes in the molecular structure can influence the electronic properties. For example, a lower chemical hardness and higher chemical softness, as seen in compound 4d, can indicate a higher reactivity. researchgate.net

In another example, DFT calculations were used to study pyrazole-carboxamide compounds, revealing insights into their stability and electronic behavior. jcsp.org.pk

| Compound | (eV) | (eV) | Energy Gap (eV) |

| 6 | -8.59 | -4.68 | 3.91 |

| 8 | -8.79 | -5.13 | 3.66 |

Data adapted from DFT studies on pyrazole-carboxamides. jcsp.org.pk

The smaller HOMO-LUMO energy gap for compound 8 suggests it would have better electron delocalization and potentially higher reactivity compared to compound 6. jcsp.org.pk

By leveraging these computational tools, the design of catalysts based on the this compound scaffold can be approached in a systematic and predictive manner, paving the way for the development of novel and highly efficient catalytic systems.

Applications in Organic Synthesis and Catalysis

3-(2-Iodophenyl)-1H-pyrazol-5-amine as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups—the iodo group on the phenyl ring and the amino group on the pyrazole (B372694) core—makes this compound a highly valuable precursor in synthetic organic chemistry. These groups can be selectively manipulated to construct a wide array of complex organic molecules.

Precursors for Complex Fused Heterocyclic Systems (e.g., Pyrazoloazines)

Fused heterocyclic systems are core structures in many biologically active compounds and functional materials. 5-Aminopyrazoles, in general, are extensively used as synthons for creating a variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines. beilstein-journals.orgnih.gov The condensation of a 5-aminopyrazole with various bielectrophilic partners is a common and effective strategy for constructing these fused ring systems. beilstein-journals.orgnih.gov

The presence of the 2-iodophenyl substituent on the pyrazole ring of this compound offers additional opportunities for intramolecular cyclization reactions. For instance, following the initial formation of a fused pyrazoloazine, the iodo group can participate in subsequent palladium-catalyzed C-C or C-N bond-forming reactions to create even more complex, polycyclic architectures. This sequential reactivity allows for a modular and efficient approach to building intricate molecular frameworks.

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with known medicinal potential, often involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or other suitable 1,3-dielectrophiles. nih.gov The specific substitution pattern of the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of reactants and reaction conditions.

Synthons for Constructing Diversified Molecular Libraries

The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that facilitates the synthesis of other molecules. This compound is an excellent example of a versatile synthon. The distinct reactivity of its iodo and amino groups allows for a divergent synthetic approach, enabling the creation of a diverse library of compounds from a single starting material.

For example, the amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents at the 5-position of the pyrazole ring. Simultaneously or sequentially, the iodo group can be subjected to various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to introduce different aryl, alkyl, or amino groups at the 2-position of the phenyl ring. This combinatorial approach is highly valuable in drug discovery and materials science for rapidly generating and screening large numbers of structurally diverse molecules for desired properties. The ability to use this compound as a building block for more complex molecules is of significant interest in medicinal chemistry for the discovery of new therapeutic agents. chemimpex.comchemimpex.com

Pyrazole-Based Ligands in Homogeneous and Heterogeneous Catalysis

The pyrazole nucleus is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can effectively coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex.

Design and Synthesis of Pyrazole-Containing Ligands

The synthesis of pyrazole-containing ligands often begins with the construction of the pyrazole ring itself, which can be achieved through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound in what is known as the Knorr pyrazole synthesis. youtube.com The functionalization of the pyrazole ring, either before or after its formation, is key to creating ligands with specific properties. nih.gov

This compound can serve as a precursor for the synthesis of novel ligands. The amino group can be derivatized to introduce additional coordinating atoms, such as phosphorus or oxygen, creating multidentate ligands. The iodophenyl group can also be modified through cross-coupling reactions to attach other ligand fragments or to create bridging ligands for the formation of multinuclear metal complexes. The inherent flexibility in the design of pyrazole-based ligands has led to a wide diversity of structures and applications in catalysis. nih.gov

Applications in Transition Metal-Catalyzed Organic Reactions

Pyrazole-containing ligands have proven to be highly effective in a variety of transition metal-catalyzed reactions, particularly those involving palladium. These ligands can stabilize the palladium catalyst, enhance its reactivity, and influence the selectivity of the reaction.

Heck Reaction: The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. Pyridylpyrazole ligands, in particular, have been shown to be highly efficient in promoting the Heck reaction. acs.orgacs.orguab.cat For example, palladium(II) complexes with pyridylpyrazole ligands have been successfully used as precatalysts for the reaction between phenyl halides and acrylates. acs.orgacs.org The nature of the substituent on the pyrazole nitrogen can significantly impact the catalytic activity, with hydroxyethyl-substituted ligands showing excellent results, even for the challenging coupling of chlorobenzene. acs.orguab.cat The stability and efficiency of these pyrazole-based catalytic systems make them a practical choice for this important transformation. uab.cat

C-N Cross-Coupling: The palladium-catalyzed C-N cross-coupling reaction, also known as the Buchwald-Hartwig amination, is a powerful method for the formation of C-N bonds. acs.orgrsc.org This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and materials. acs.org Pyrazole derivatives can be N-arylated through palladium-catalyzed coupling with aryl triflates, using specialized phosphine (B1218219) ligands like tBuBrettPhos. organic-chemistry.orgnih.gov This methodology has been successfully applied to the synthesis of N-arylpyrazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed C-N coupling has been developed for the amination of bromoimidazoles and bromopyrazoles, providing efficient access to amino-substituted five-membered heterocycles. mit.edu

Below is a table summarizing the applications of this compound and related pyrazole derivatives in organic synthesis and catalysis.

| Application Area | Specific Use | Key Features | Representative Reactions |

| Organic Synthesis | Precursor for Fused Heterocycles | Versatile building block with multiple reactive sites. | Synthesis of pyrazoloazines. beilstein-journals.orgnih.gov |

| Synthon for Molecular Libraries | Enables divergent synthesis of diverse compounds. | Combinatorial synthesis for drug discovery. chemimpex.comchemimpex.com | |

| Catalysis | Ligand Design | Tunable steric and electronic properties. | Synthesis of pyridylpyrazole and other pyrazole-based ligands. youtube.comnih.gov |

| Palladium-Catalyzed Reactions | High efficiency and stability in catalytic systems. | Heck reaction, acs.orgacs.orguab.cat C-N Cross-Coupling. acs.orgrsc.orgorganic-chemistry.orgnih.govmit.edu |

Copper-Catalyzed Processes (e.g., Oxidative Couplings)

The pyrazol-5-amine framework, a key feature of this compound, is a recognized participant in copper-catalyzed oxidative coupling reactions. Research has demonstrated that pyrazol-5-amines can undergo copper-catalyzed oxidative dehydrogenative coupling to selectively form highly functionalized heteroaromatic azo compounds. nih.gov

In these processes, a copper(I) catalyst is typically used. For instance, the coupling of various pyrazol-5-amines can be achieved using catalysts like copper(I) iodide (CuI). A proposed mechanism suggests that the copper(II) species, generated in situ, mediates the reaction through a single-electron transfer (SET) process, oxidizing the amino group. nih.gov This leads to intermolecular coupling and subsequent oxidation to yield the final azo product. nih.gov The reaction conditions are generally mild, and this strategy offers high bond-forming efficiency. nih.gov

The versatility of this method is demonstrated by its tolerance to a range of substituents on the pyrazole and its N-phenyl ring. The table below summarizes the outcomes of copper-catalyzed oxidative coupling for various pyrazol-5-amine substrates, highlighting the efficiency of this synthetic route.

Copper-Catalyzed Oxidative Coupling of Pyrazol-5-amines

This table showcases the yields for the synthesis of various azopyrrole compounds (3) through the copper-catalyzed oxidative coupling of corresponding pyrazol-5-amine precursors (1). The reactions were typically performed using 10 mol % CuI as the catalyst in ethanol (B145695) at 80 °C.

| Entry | Product | Substituents (R¹, R²) | Yield (%) |

|---|---|---|---|

| 1 | 3a | R¹=Ph, R²=Me | 75 |

| 2 | 3b | R¹=Ph, R²=Et | 72 |

| 3 | 3c | R¹=Ph, R²=Pr | 68 |

| 4 | 3d | R¹=Ph, R²=Cyclopropyl | 65 |

| 5 | 3e | R¹=4-Me-C₆H₄, R²=Me | 77 |

| 6 | 3f | R¹=4-MeO-C₆H₄, R²=Me | 70 |

| 7 | 3g | R¹=4-Cl-C₆H₄, R²=Me | 69 |

The 2-iodo-substituent on the phenyl ring of this compound offers a synthetic handle for further modifications, such as Sonogashira cross-coupling reactions, thereby expanding the molecular diversity of the resulting azo compounds. nih.gov

Manganese-Catalyzed Transfer Hydrogenation

The high cost and low abundance of noble metals have spurred interest in developing catalysts based on earth-abundant elements like manganese. rsc.org Pyrazole-based ligands have proven effective in creating efficient manganese catalysts for transfer hydrogenation reactions, a critical process for the synthesis of alcohols and amines. rsc.orgresearchgate.net These reactions are fundamental in producing pharmaceuticals and other fine chemicals. rsc.org

Manganese(I) complexes featuring pyrazole-containing ligands, such as NNN pincer ligands, have demonstrated significant catalytic activity. nih.gov For example, a catalytic system using a pyrazole ligand with manganese has been shown to facilitate the transfer hydrogenation of a broad range of alcohols with exceptional tolerance for various functional groups. rsc.org The efficiency of these catalysts is often enhanced through a pre-activation step involving dehydrohalogenation. rsc.org

The design of the pyrazole ligand is crucial. Pincer-type ligands, which bind to the metal center through multiple points, create a stable and reactive catalytic species. The pyrazole framework contributes to the electronic properties and steric environment of the manganese center, influencing its catalytic performance. While this compound itself is not the ligand, it represents a key building block for synthesizing such sophisticated pincer ligands.

Performance of Pyrazole-Based Manganese Catalysts in Transfer Hydrogenation

This table presents data on the manganese-catalyzed transfer hydrogenation of various ketones to the corresponding alcohols, illustrating the effectiveness of pyrazole-based pincer ligand systems.

| Substrate (Ketone) | Catalyst System | Yield of Alcohol (%) |

|---|---|---|

| Acetophenone | NNN-Mn Pincer Complex | 95 |

| 4-Chloroacetophenone | NNN-Mn Pincer Complex | 92 |

| Propiophenone | NNN-Mn Pincer Complex | 96 |

| Cyclohexanone | NNN-Mn Pincer Complex | 98 |

| Benzophenone | NNN-Mn Pincer Complex | 85 |

Mechanistic Understanding of Pyrazole-Ligand Catalysis

The effectiveness of pyrazole-based ligands in catalysis stems from their unique structural and electronic properties. nih.gov Protic pyrazoles, which have an N-H group, are particularly noteworthy for their proton-responsive nature, enabling metal-ligand cooperation in catalytic cycles. nih.gov

A key mechanistic feature is the role of the pyrazole N-H group. It can act as a proton shuttle or engage in hydrogen bonding, which can facilitate bond cleavage and formation steps in a catalytic reaction. nih.gov For example, in reactions involving hydrazine, the pyrazole N-H group can promote the heterolytic cleavage of the N-N bond by forming a hydrogen bond with a nitrogen atom of the substrate. nih.gov This ability to act as both a hydrogen bond donor and, upon deprotonation to a pyrazolato form, a Brønsted base allows the ligand to actively participate in the reaction mechanism beyond simply occupying a coordination site on the metal. nih.gov

This metal-ligand cooperation is crucial. The interconversion between the protonated pyrazole complex and the deprotonated pyrazolato complex can be coupled with the association or dissociation of other molecules at the metal center. This process creates a coordinatively unsaturated species that is key for activating substrates and regenerating the catalyst. nih.gov

Furthermore, in redox catalysis, pyrazole ligands can be "redox non-innocent," meaning the ligand itself can be oxidized or reduced during the catalytic cycle. nih.govresearchgate.net This allows the ligand to act as an electron reservoir, stabilizing different oxidation states of the metal center or directly participating in electron transfer steps with the substrate. nih.gov Mechanistic studies on the formation of pyrazoles via oxidation-induced N-N coupling have highlighted the critical role of the ligand framework in mediating these complex redox transformations. nih.govrsc.org

Future Research Directions and Emerging Trends in 3 2 Iodophenyl 1h Pyrazol 5 Amine Chemistry

Innovations in Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh, time-consuming, and reliant on volatile or toxic organic solvents. mdpi.com The future of synthesizing 3-(2-iodophenyl)-1H-pyrazol-5-amine and related compounds lies in the adoption of green and sustainable practices.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, often from hours to minutes, and improve yields for pyrazole synthesis. nih.govscispace.comresearchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives saw a significant reduction in reaction time from 1.4 hours with conventional heating to just 25 minutes under microwave irradiation, with an accompanying increase in yield. nih.gov

Solvent-Free and Eco-Friendly Solvents: Researchers are increasingly exploring solventless reaction conditions, which simplify work-up procedures and minimize waste. scispace.comrsc.orgtandfonline.com When solvents are necessary, the focus is shifting towards greener alternatives like water or water-ethanol mixtures. nih.govnih.gov For example, a novel nano catalyst has been successfully used for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol (B145695) solvent system. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step, reducing the number of synthetic operations and purification steps. mdpi.comrsc.org The synthesis of pyrano[2,3-c]pyrazole derivatives has been effectively achieved through four-component condensation reactions. nih.gov

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to batch methods. mdpi.com The synthesis of pyrazole-4-carboxylate derivatives in a flow setup has demonstrated good to very good yields and excellent regioselectivity. mdpi.com

Novel Catalysts: The development of new and reusable catalysts is a cornerstone of sustainable synthesis. nih.govnih.gov For instance, a nano copper immobilized on a layered double hydroxide (B78521) has been shown to be a highly active and selective catalyst for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.govrsc.org

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.govscispace.comresearchgate.net | Synthesis of pyrano[2,3-c]pyrazoles. nih.gov |

| Solvent-Free Conditions | Simplified work-up, reduced waste. scispace.comrsc.orgtandfonline.com | Condensation of diketones and hydrazines. rsc.org |

| Multicomponent Reactions | High efficiency, reduced synthetic steps. mdpi.comrsc.org | One-pot synthesis of pyranopyrazoles. gsconlinepress.com |

| Flow Chemistry | Enhanced safety, scalability, and control. mdpi.com | Synthesis of pyrazole-4-carboxylate derivatives. mdpi.com |

| Novel Catalysts | High activity, selectivity, and reusability. nih.govnih.gov | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.gov |

Further Development and Application of Computational Chemistry Tools

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational methods can provide deep insights into its properties and potential applications.

Future research will likely focus on:

Molecular Modeling and Docking: These techniques are crucial for predicting the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.commdpi.comnih.govnih.gov For example, molecular docking studies have been used to understand the inhibitory activity of pyrazole derivatives against enzymes like carbonic anhydrase. nih.govtandfonline.com

Density Functional Theory (DFT) Calculations: DFT allows for the detailed investigation of the electronic structure, molecular geometry, and reactivity of pyrazole compounds. researchgate.netnih.govaip.orgtandfonline.com These calculations can help in understanding parameters like bond lengths, dihedral angles, and frontier molecular orbitals. nih.govaip.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in identifying the key structural features required for the biological activity of a series of compounds, guiding the design of more potent molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational space and interactions of pyrazole derivatives with their biological targets, complementing the static picture from docking studies. eurasianjournals.commdpi.com

Table 2: Applications of Computational Chemistry in Pyrazole Research

| Computational Tool | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding modes of inhibitors. mdpi.comnih.govnih.gov | Understanding interactions with enzyme active sites. mdpi.comnih.gov |

| DFT Calculations | Investigating electronic structure and reactivity. researchgate.netnih.govaip.orgtandfonline.com | Determining molecular geometry and frontier molecular orbitals. nih.govaip.org |

| 3D-QSAR | Identifying key structural features for activity. mdpi.com | Guiding the design of more potent compounds. mdpi.com |

| MD Simulations | Exploring dynamic behavior and conformational space. eurasianjournals.commdpi.com | Complementing static docking studies with dynamic insights. mdpi.com |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The functional groups present in this compound—the iodophenyl group, the pyrazole core, and the amine group—offer a rich platform for exploring novel chemical transformations.

Emerging trends in this area include:

Regioselective Functionalization: Developing methods for the selective modification of specific positions on the pyrazole ring is crucial for creating diverse molecular architectures. nih.govacs.org The N-alkylation of asymmetrically substituted pyrazoles often results in a mixture of regioisomers, necessitating the optimization of reaction conditions for selective synthesis. researchgate.net

Deaminative Transformations: The amino group at the 5-position can be a versatile handle for introducing other functional groups through diazotization followed by reactions like Suzuki-Miyaura cross-coupling. nih.govacs.org This allows for the efficient creation of C-C bonds at this position. acs.org

Cycloaddition Reactions: The pyrazole scaffold itself can be synthesized via [3+2] cycloaddition reactions, and further exploration of these and other cycloaddition pathways can lead to novel fused heterocyclic systems. mdpi.comnih.gov

Ring Transformation Reactions: Under certain conditions, the pyrazole ring can undergo transformations, providing access to different heterocyclic scaffolds. For example, a ring conversion from a pyrrolidine (B122466) to a pyrazole has been reported to proceed through a spiro intermediate. nih.govacs.org

Potential for Advanced Materials Applications Based on Pyrazole Scaffolds

The unique structural and electronic properties of pyrazoles make them attractive building blocks for the development of advanced materials.

Future research directions in this domain include:

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are increasingly being used to construct MOFs with diverse applications. northeastern.edursc.orgacs.orgdigitellinc.com These materials have shown potential in areas such as gas adsorption, catalysis, and sensing. northeastern.edursc.orgdigitellinc.com For instance, pyrazolate-based MOFs with open metal sites have demonstrated high efficiency in capturing iodine from water. rsc.org

Conductive Polymers: The incorporation of pyrazole units into polymer backbones can lead to materials with interesting conductive properties, suitable for applications in electronics. royal-chem.comnumberanalytics.com

Luminescent Materials: Pyrazole derivatives can exhibit luminescence, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. numberanalytics.comresearchgate.net

Microporous Organic Polymers (MOPs): Pyrazole-based MOPs have been synthesized and have shown high performance in CO2 capture and as supports for catalysts in chemical transformations. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Iodophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Condensation reactions : Use 1,5-diarylpyrazole core templates (e.g., starting from iodobenzene derivatives) with appropriate nitrile or carbonyl precursors.

- Iodination : Direct electrophilic substitution on pre-formed pyrazole intermediates using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

- Optimization : Monitor regioselectivity using directing groups (e.g., electron-donating substituents) to enhance yield. Purification via column chromatography with ethyl acetate/hexane gradients is typical.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for NH2 protons (δ ~4.5–5.5 ppm) and aromatic protons influenced by the iodine atom’s heavy atom effect .

- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., N–H···N interactions in the pyrazole ring). Triclinic or orthorhombic crystal systems are common for such derivatives .

Q. What are the stability considerations for handling and storing this compound?

- Methodology :

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) due to potential C–I bond photodegradation.

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the NH2 group. Stability tests via TLC or HPLC are recommended every 6 months .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in experimental data for this compound derivatives?

- Methodology :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare theoretical vs. experimental NMR/IR spectra. Discrepancies in tautomeric forms (e.g., pyrazole vs. pyrazoline) can be analyzed via energy barriers .

- Molecular docking : Screen for binding affinities with biological targets (e.g., opioid receptors) to rationalize conflicting bioactivity data from in vitro assays .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodology :

- Catalyst selection : Use Pd(PPh3)4 or XPhos Pd G3 for Suzuki-Miyaura couplings. Additives like Cs2CO3 enhance reactivity with boronic acids.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) to minimize decomposition of the iodoaryl group .

Q. How does the iodine substituent influence the photophysical properties of this compound?

- Methodology :

- UV-Vis/fluorescence spectroscopy : Compare extinction coefficients and quantum yields with non-iodinated analogs. The heavy atom effect typically increases spin-orbit coupling, reducing fluorescence intensity .

- Aggregation-induced emission (AIE) : Test solid-state vs. solution-phase emission to assess AIE behavior, which is common in sterically hindered pyrazole derivatives .

Q. What crystallographic challenges arise in resolving the structure of this compound complexes?

- Methodology :

- Single-crystal X-ray diffraction : Use synchrotron radiation to improve resolution for low-symmetry crystals (e.g., triclinic P1). Refinement with SHELXL can address disorder in the iodophenyl moiety .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) to explain packing anomalies .

Methodological Resources

- Spectral Data : Reference NIST Chemistry WebBook for validated IR/Raman spectra .

- Safety Protocols : Follow GHS guidelines for acute toxicity (H302) and respiratory irritation (H335) .

- Phase Behavior : Investigate thermal properties (DSC/TGA) to detect polymorphic transitions or supercooling phenomena .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.